molecular formula C8H18ClN3O B2988851 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride CAS No. 1909337-04-7

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Cat. No.: B2988851
CAS No.: 1909337-04-7
M. Wt: 207.7
InChI Key: FOHHWQWGPZHBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O. It has a molecular weight of 207.7 . The IUPAC name for this compound is N,N-dimethyl-N’-(4-piperidinyl)urea hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Cleavage in Organic Chemistry

  • Steric Carbonyl Protection : The piperidine derivatives of ureas, including compounds like 3,3-Dimethyl-1-(piperidin-3-yl)urea, have been used in organic synthesis for steric protection of carbonyl groups. This technique is essential in creating sterically hindered compounds, which can have various applications in synthetic chemistry (Hassel & Seebach, 1978).

Pharmacology and Drug Development

  • Inhibitors of Soluble Epoxide Hydrolase : Piperidine-based ureas have been synthesized and evaluated as inhibitors of human and murine soluble epoxide hydrolase, an enzyme implicated in various inflammatory and vascular diseases. Such inhibitors can have significant pharmacological applications, including pain management and the treatment of cardiovascular disorders (Rose et al., 2010).

Molecular Biology and Chemistry

  • Molecular Interactions and Unfolding : Heterocyclic ureas, including piperidine-based variants, have been studied for their ability to form hydrogen-bonded complexes. These studies are crucial for understanding the principles of molecular self-assembly and the development of novel materials (Corbin et al., 2001).

Corrosion Inhibition

  • Corrosion Inhibitors in Industrial Applications : Piperidine-based urea compounds have been investigated as corrosion inhibitors for metals. These compounds can protect metal surfaces in acidic environments, which is vital for extending the life of metal components in various industries (Jeeva et al., 2015).

Synthesis of Other Compounds

  • Synthesis of Urapidil : Studies have shown the use of piperidine derivatives in the synthesis of specific pharmaceuticals like Urapidil, an antihypertensive drug. This demonstrates the role of these compounds in facilitating complex chemical syntheses (Li et al., 2012).

Properties

IUPAC Name

1,1-dimethyl-3-piperidin-3-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHWQWGPZHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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